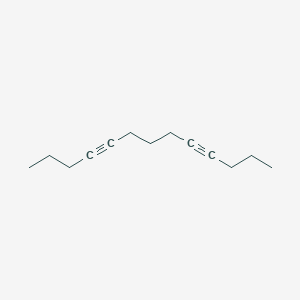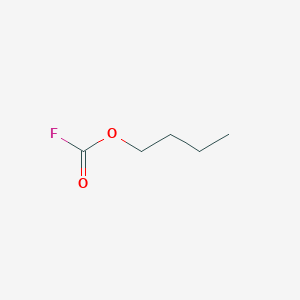![molecular formula C14H15O6P B14249584 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid CAS No. 393561-80-3](/img/structure/B14249584.png)
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phosphoryl group, and a butanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthol with a phosphorylating agent to introduce the phosphoryl group. This intermediate is then reacted with butanoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can modify the naphthalene ring or the phosphoryl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce new functional groups to the naphthalene ring or the butanoic acid moiety .
Aplicaciones Científicas De Investigación
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various diseases.
Mecanismo De Acción
The mechanism of action of 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The naphthalene ring can interact with various biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound with similar structural features but lacking the naphthalene ring and phosphoryl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid is unique due to its combination of a naphthalene ring, a phosphoryl group, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Propiedades
Número CAS |
393561-80-3 |
|---|---|
Fórmula molecular |
C14H15O6P |
Peso molecular |
310.24 g/mol |
Nombre IUPAC |
4-[hydroxy(naphthalen-1-yloxy)phosphoryl]oxybutanoic acid |
InChI |
InChI=1S/C14H15O6P/c15-14(16)9-4-10-19-21(17,18)20-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)(H,17,18) |
Clave InChI |
WPTUUZOVFVDUNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


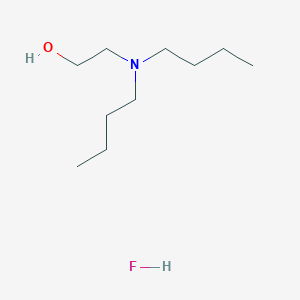

![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
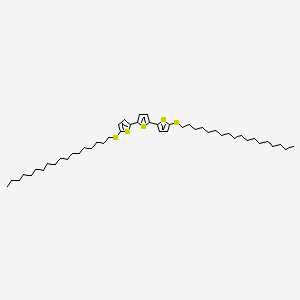
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
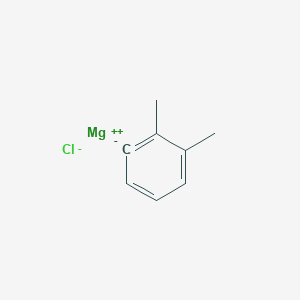
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

